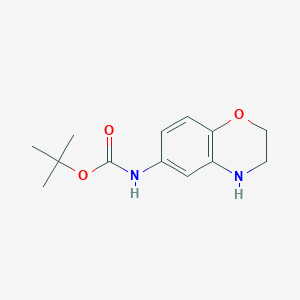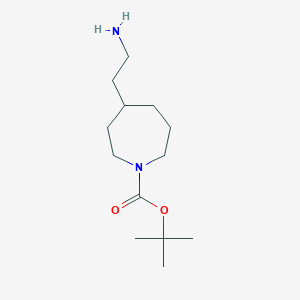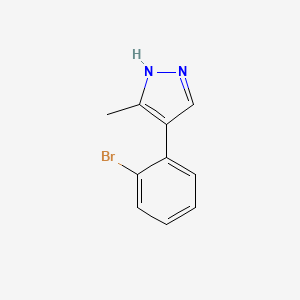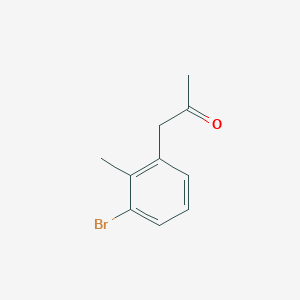
1-(3-Bromo-2-methylphenyl)propan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Synthesis of alpha-Bromoketones
- Scientific Field: Organic Chemistry
- Application Summary: “1-(3-Bromo-2-methylphenyl)propan-2-one” is used in the synthesis of alpha-Bromoketones, which are valuable intermediates in organic synthesis .
- Method of Application: The compound is synthesized from secondary alcohols using Ammonium Bromide and Oxone .
- Results: The research resulted in the successful synthesis of alpha-Bromoketones, including Bromo-1-(1-phenyl)ethanone, 2-Bromo-1-(4-fluorophenyl)ethanone, 2-Bromo-1-(3-fluorophenyl)ethanone, 2-Bromo-1-(4-chlorophenyl)ethanone, 2-Bromo-1-(4-bromophenyl)ethanone, and 2-Bromo-1-(3-bromophenyl)ethanone .
Synthesis of Lusutrombopag
- Scientific Field: Biochemistry
- Application Summary: “1-(3-Bromo-2-methylphenyl)propan-2-one” is used in the enzymatic synthesis of (S)-1-(3′-bromo-2′-methoxyphenyl)ethanol, the key building block of Lusutrombopag .
- Method of Application: The compound is bioreduced using a carbonyl reductase from Novosphingobium aromaticivorans (CBR), which could completely convert 100 g/L of the compound to (S)-1-(3′-bromo-2′-methoxyphenyl)ethanol .
- Results: The research resulted in the successful synthesis of (S)-1-(3′-bromo-2′-methoxyphenyl)ethanol with excellent enantioselectivity (>99% ee) and 77% isolated yield .
Free Radical Bromination
- Scientific Field: Organic Chemistry
- Application Summary: “1-(3-Bromo-2-methylphenyl)propan-2-one” can undergo free radical bromination, a reaction that involves the substitution of a hydrogen atom by a bromine atom .
- Method of Application: The reaction is initiated by N-bromosuccinimide (NBS), which loses the N-bromo atom to form a succinimidyl radical (S·). This radical then removes a hydrogen atom from the compound to form succinimide (SH) .
- Results: The reaction results in the formation of a new compound, C6H5CHBrCH2CH3 .
Synthesis of (2-Bromopropyl)benzene
- Scientific Field: Organic Chemistry
- Application Summary: “1-(3-Bromo-2-methylphenyl)propan-2-one” can be used in the synthesis of (2-Bromopropyl)benzene .
- Method of Application: The specific method of synthesis is not provided in the source .
- Results: The reaction results in the formation of (2-Bromopropyl)benzene .
Electrophilic Aromatic Substitution
- Scientific Field: Organic Chemistry
- Application Summary: “1-(3-Bromo-2-methylphenyl)propan-2-one” can undergo electrophilic aromatic substitution, a reaction that involves the substitution of a hydrogen atom on an aromatic ring by an electrophile .
- Method of Application: The reaction is initiated by N-bromosuccinimide (NBS), which loses the N-bromo atom to form a succinimidyl radical (S·). This radical then removes a hydrogen atom from the compound to form succinimide (SH) .
- Results: The reaction results in the formation of a new compound, C6H5CHBrCH2CH3 .
Synthesis of (3-Bromo-2-methylphenyl)boronic Acid
- Scientific Field: Organic Chemistry
- Application Summary: “1-(3-Bromo-2-methylphenyl)propan-2-one” can be used in the synthesis of (3-Bromo-2-methylphenyl)boronic acid .
- Method of Application: The specific method of synthesis is not provided in the source .
- Results: The reaction results in the formation of (3-Bromo-2-methylphenyl)boronic acid .
Eigenschaften
IUPAC Name |
1-(3-bromo-2-methylphenyl)propan-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO/c1-7(12)6-9-4-3-5-10(11)8(9)2/h3-5H,6H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZEWIRWBOJGPAK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Br)CC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Bromo-2-methylphenyl)propan-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[4-(Propan-2-yloxy)pyridin-3-yl]methanol](/img/structure/B1381917.png)
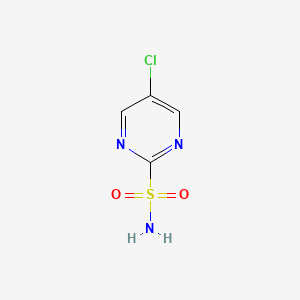
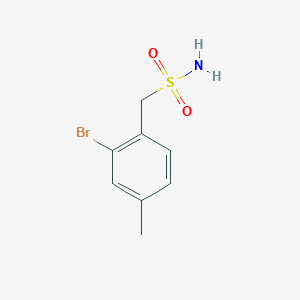
![1-[(Dimethylamino)methyl]cyclobutan-1-amine](/img/structure/B1381920.png)
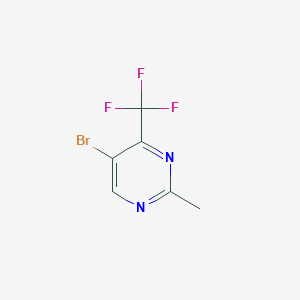
![2-[(3-Amino-4-chlorophenyl)methyl]-1,2-dihydroisoquinolin-1-one](/img/structure/B1381923.png)
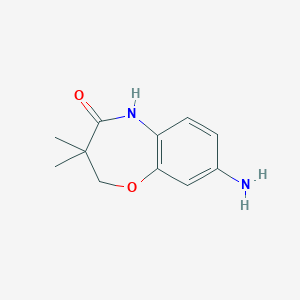
![6-Bromo-2-cyclopropyl-5-methylbenzo[d]oxazole](/img/structure/B1381926.png)
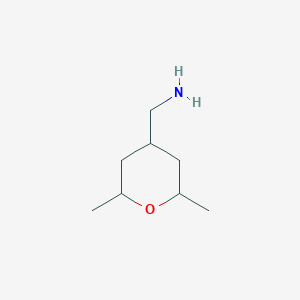
![7'-Fluoro-1',2'-dihydrospiro[cyclopentane-1,3'-indole]](/img/structure/B1381932.png)
![tert-Butyl 8-hydroxy-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B1381934.png)
